2-Methoxy-4-(3-methylphenyl)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-4-(3-methylphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-10-4-3-5-11(8-10)12-6-7-13(15)14(9-12)16-2/h3-9,15H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFILOHEWAQBNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=C(C=C2)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685407 | |
| Record name | 3-Methoxy-3'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
899827-10-2 | |
| Record name | 3-Methoxy-3′-methyl[1,1′-biphenyl]-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=899827-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxy-3'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 2 Methoxy 4 3 Methylphenyl Phenol
Established Synthetic Pathways for Substituted Biphenyl (B1667301) Phenols
The creation of substituted biphenyl phenols relies on a robust toolbox of reactions developed over decades. These methods primarily focus on the construction of the central biphenyl C-C bond or the formation of a diaryl ether C-O bond, which can be a key structural motif in related compounds. nih.govrsc.org
Transition-metal-catalyzed cross-coupling reactions are among the most powerful and versatile tools for building the carbon-carbon and carbon-heteroatom bonds that define substituted biphenyls and diaryl ethers. nih.govrsc.org
For biphenyl synthesis , the Suzuki-Miyaura cross-coupling is a preeminent method, reacting an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. rsc.orgnih.gov This reaction is widely used due to its mild conditions and high tolerance for various functional groups. nih.gov Other significant C-C coupling reactions include the Ullmann reaction (copper-catalyzed homocoupling of aryl halides), Stille coupling (organostannanes), Negishi coupling (organozinc), and Kumada coupling (Grignard reagents). rsc.orgnih.govrsc.org
For diaryl ether synthesis , the Ullmann condensation, which involves the copper-catalyzed reaction of a phenol (B47542) with an aryl halide, is a classic and still widely used method. nih.govrsc.org Modern advancements have introduced the use of nano-sized metal catalysts, which can facilitate these C–O bond formations under milder, often ligand-free, conditions. nih.gov The Buchwald-Hartwig amination has also been adapted for C-O bond formation, using a palladium catalyst with specialized phosphine (B1218219) ligands to couple phenols and aryl halides. rsc.org
The choice of catalyst, ligand, base, and solvent is critical for the success of these reactions, influencing yield, selectivity, and reaction time.
Table 1: Common Catalytic Systems for Cross-Coupling Reactions
| Coupling Reaction | Catalyst | Typical Ligands | Typical Bases | Common Solvents |
|---|---|---|---|---|
| Suzuki-Miyaura | Palladium complexes (e.g., Pd(dba)₂, PdCl₂(PPh₃)₂) | Phosphines (e.g., PPh₃, bidentate ligands) nih.govgoogle.comresearchgate.net | K₃PO₄, K₂CO₃, Cs₂CO₃ nih.govnih.gov | THF/Water, DMF, Dioxane nih.govnih.govresearchgate.net |
| Ullmann (C-O) | Copper salts or nanoparticles (e.g., CuI, Cu₂O) nih.govjsynthchem.com | Often ligand-free, or phenanthroline nih.govnih.gov | Cs₂CO₃, K₂CO₃, KOH nih.govrsc.org | DMF, MeCN, DMSO nih.govrsc.org |
| Buchwald-Hartwig (C-O) | Palladium complexes (e.g., [(cinnamyl)PdCl]₂) rsc.org | Biarylphosphine ligands rsc.org | Strong bases (e.g., NaOtBu) | Toluene (B28343), Dioxane |
This table presents generalized conditions. Specific optimizations are required for individual substrates.
Direct C-H arylation of phenols represents a more atom-economical approach, avoiding the need for pre-functionalization (e.g., halogenation) of the phenol starting material. thieme-connect.com These methods activate a C-H bond on the phenol ring—typically at the ortho position due to the directing effect of the hydroxyl group—for coupling with an arylating agent. rsc.org
However, achieving regioselectivity can be challenging, as reactions can result in ortho-, meta-, para-, or O-arylated products depending on the catalyst, directing groups, and reaction conditions. nih.gov Recent breakthroughs have demonstrated strategies for meta-selective C-H arylation by using specialized directing groups or by diverting reaction intermediates, opening pathways to previously inaccessible substitution patterns. nih.govnih.gov Diaryliodonium salts have emerged as effective electrophilic arylating agents for these transformations, usable in both metal-catalyzed and metal-free systems. nih.govrsc.org
Targeted Synthesis of 2-Methoxy-4-(3-methylphenyl)phenol
A specific, documented synthesis pathway for this compound is not prominently available in the literature. However, a highly plausible and efficient route can be designed based on the well-established Suzuki-Miyaura cross-coupling reaction.
This retrosynthetic approach involves disconnecting the bond between the two aromatic rings. The logical precursors would be a suitably functionalized guaiacol (B22219) (2-methoxyphenol) derivative and 3-methylphenylboronic acid.
Proposed Synthetic Route: The most direct strategy would be the Suzuki coupling of 4-bromo-2-methoxyphenol with 3-methylphenylboronic acid . The bromine atom at the 4-position of the guaiacol derivative precisely directs the coupling to the desired location, thus ensuring the correct regiochemistry of the final product.
Optimizing a Suzuki coupling for this specific transformation would involve systematically varying the catalyst, ligand, base, and solvent to maximize yield and minimize byproducts.
Catalyst Selection: Palladium catalysts are the standard for Suzuki reactions. Complexes like Tetrakis(triphenylphosphine)palladium(0) or those generated in situ from a palladium(II) source like palladium(II) acetate (B1210297) or palladium(II) chloride are common choices. researchgate.net The catalyst loading is typically low, often in the range of 0.1 to 5.0 mol%. researchgate.net
Ligand Selection: The choice of phosphine ligand is crucial. While simple triphenylphosphine (B44618) can be effective, bidentate phosphine ligands often provide better results, improving catalyst stability and reaction rates. nih.govresearchgate.net
Base Selection: An inorganic base is required to activate the boronic acid. Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are frequently used. nih.govnih.gov The choice of base can significantly impact the reaction's success, particularly with sensitive functional groups.
Solvent System: The reaction is typically run in a two-phase system or a polar aprotic solvent. Common choices include mixtures of toluene or dioxane with water, or solvents like dimethylformamide (DMF). nih.govresearchgate.net
Table 2: Proposed Reaction Parameters for Suzuki-Miyaura Synthesis
| Parameter | Reagent/Condition | Rationale & Citation |
|---|---|---|
| Aryl Halide | 4-bromo-2-methoxyphenol | Pre-functionalized to ensure correct regioselectivity. |
| Arylboronic Acid | 3-methylphenylboronic acid | Commercially available coupling partner. |
| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ | Standard, effective palladium sources for Suzuki couplings. nih.gov |
| Ligand | PPh₃ or other phosphine ligands | To stabilize the palladium catalyst and facilitate the catalytic cycle. nih.gov |
| Base | K₂CO₃ or K₃PO₄ | Common, effective bases for activating the boronic acid. nih.govnih.gov |
| Solvent | Dioxane/Water or THF/Water | Standard solvent systems that facilitate both organic and inorganic reagent solubility. nih.govresearchgate.net |
| Temperature | 80-100 °C | Typical reflux temperatures to ensure a reasonable reaction rate. |
The primary challenge in synthesizing this compound is ensuring the formation of the C-C bond at the correct position on the phenol ring. Direct arylation of guaiacol (2-methoxyphenol) would likely lead to a mixture of products, with a strong preference for coupling at the ortho-position (C6) due to the directing influence of the hydroxyl group.
The definitive solution to this regioselectivity problem is to employ a starting material where the desired reaction site is pre-functionalized. By starting with 4-bromo-2-methoxyphenol or 4-iodo-2-methoxyphenol , the position of the incoming 3-methylphenyl group is locked in. The carbon-halogen bond serves as a synthetic handle for the cross-coupling reaction, overriding the natural electronic preferences of the ring and forcing the arylation to occur exclusively at the C4 position. This strategy is a cornerstone of modern organic synthesis for creating complex, specifically substituted aromatic compounds. nih.gov
Green Chemistry Principles in the Synthesis of Related Phenolic Structures
The principles of green chemistry are increasingly influencing the design of synthetic routes for phenolic and biphenyl compounds. The goal is to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Key green approaches applicable to this area include:
Use of Greener Solvents: Traditional syntheses often rely on volatile and toxic organic solvents like carbon tetrachloride or DMF. youtube.com A greener alternative is the use of water, ethanol (B145695), or acetic acid as the reaction medium. thieme-connect.comyoutube.com Some modern protocols for coupling reactions have been successfully adapted to run in water. thieme-connect.com
Catalyst Efficiency and Reusability: The development of highly efficient catalysts, such as copper or palladium nanoparticles, reduces the amount of metal required. nih.gov These nanocatalysts can often be recovered from the reaction mixture through simple filtration or magnetic decantation and reused multiple times without a significant loss of activity, which is both economically and environmentally beneficial. nih.gov
Atom Economy: Reactions should be designed to maximize the incorporation of all materials used in the process into the final product. youtube.com Direct C-H activation/arylation reactions are inherently more atom-economical than traditional cross-couplings, as they eliminate the need for halogen and boron-containing waste streams.
Alternative Energy Sources: The use of microwave irradiation or ultrasound can dramatically reduce reaction times and energy consumption compared to conventional heating. mdpi.com Photochemical methods, using LED light, are also emerging as an energy-efficient way to drive certain reactions. rsc.org The synthesis of bisphenol A from phenol and acetone (B3395972) is often cited as an industrial example of green chemistry, as it has high atom economy with water as the only byproduct. wikipedia.org
By integrating these principles, the synthesis of complex molecules like this compound and related structures can be made more sustainable and environmentally responsible.
Solvent Selection for Environmentally Benign Syntheses
The choice of solvent is a critical factor in the development of sustainable chemical processes, as solvents constitute a significant portion of the waste generated in organic synthesis. nih.gov The ideal green solvent should be non-toxic, biodegradable, readily available from renewable resources, and easily recyclable, all while facilitating an efficient and selective reaction. nih.gov
The selection of a solvent can significantly influence the efficiency and selectivity of cross-coupling reactions like the Suzuki-Miyaura coupling. numberanalytics.com The solvent affects the catalyst's activity and stability, as well as the reaction rate. numberanalytics.com For the synthesis of biphenols, a variety of solvents can be employed, with a growing emphasis on replacing conventional volatile organic compounds (VOCs) with greener alternatives.
Research into the synthesis of related bisphenol compounds has explored various solvent systems. For instance, toluene has been used in the synthesis of Bisphenol A (BPA), where it aids in the removal of water via azeotropic distillation, driving the reaction to completion. google.com However, from a green chemistry perspective, solvents with better environmental, health, and safety profiles are preferred.
Modern approaches favor the use of solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources and is a safer alternative to solvents like N,N-dimethylformamide (DMF). rsc.org Water is also a highly desirable green solvent for its non-toxicity and non-flammability, and its use in palladium-catalyzed cross-coupling has been shown to accelerate the reaction rate in some cases. researchgate.net
Below is a table comparing various solvents that could be considered for the synthesis of this compound, based on their green chemistry credentials.
Table 1: Comparison of Solvents for Environmentally Benign Synthesis
| Solvent | Origin | Key Properties | Considerations for Biaryl Synthesis |
|---|---|---|---|
| Water | Universal | Non-toxic, non-flammable, inexpensive. | Can enhance reaction rates in some Pd-catalyzed couplings. researchgate.net May require co-solvents for reactant solubility. |
| Ethanol | Bio-derived | Biodegradable, low toxicity. | A greener protic solvent option. |
| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-derived | Higher boiling point than THF, lower toxicity than many traditional ethers. rsc.org | A viable green alternative to THF and other aprotic solvents. |
| Toluene | Petroleum-based | Effective for azeotropic water removal. google.com | Considered a less green option due to toxicity and origin. |
Catalyst Development for Sustainable Production
The catalyst is the cornerstone of the Suzuki-Miyaura reaction and other cross-coupling methods. Sustainable catalyst development focuses on creating systems that are highly efficient (requiring low catalyst loadings), robust, recyclable, and based on more abundant and less toxic metals.
Palladium remains the most widely used metal for Suzuki-Miyaura couplings due to its high efficiency and functional group tolerance. researchgate.net Advances in catalyst design have led to the development of highly active palladium precatalysts, such as the Buchwald and cataCXium® systems. sigmaaldrich.com These catalysts are often air- and moisture-stable, making them more practical and sustainable for laboratory use. sigmaaldrich.comsigmaaldrich.com The high efficiency of these modern catalysts allows for significantly lower palladium loadings, which is crucial given that palladium is a precious and costly metal with potential environmental concerns. researchgate.net
To further enhance sustainability, research has explored the use of more earth-abundant and less toxic transition metals. Iron-catalyzed cross-coupling reactions have emerged as a promising low-cost and more sustainable alternative to palladium-based systems. acs.org
Another frontier in sustainable catalysis is the use of biocatalysts. Enzymes such as laccases and cytochromes P450 have been shown to mediate the oxidative cross-coupling of phenolic compounds. nih.gov This approach offers the potential for highly selective reactions under mild, aqueous conditions, representing a pinnacle of green chemistry. nih.gov
Table 2: Overview of Catalyst Systems for Sustainable Biaryl Synthesis
| Catalyst Type | Metal Core | Advantages | Disadvantages |
|---|---|---|---|
| Traditional Pd Catalysts | Palladium | Well-established, versatile. researchgate.net | Often require higher loadings, can be sensitive to air and moisture. |
| Modern Pd Precatalysts | Palladium | High efficiency, air/moisture stable, lower loadings. sigmaaldrich.com | Based on a precious metal. researchgate.net |
| Iron-based Catalysts | Iron | Low cost, earth-abundant, lower toxicity. acs.org | Can require specific reaction conditions and ligand systems. |
Scale-Up Considerations for Research Purposes
Transitioning a synthetic procedure from a small, exploratory scale to a larger, research-quantity scale presents several challenges. For cross-coupling reactions like the Suzuki-Miyaura synthesis of this compound, careful planning and process optimization are necessary to ensure safety, efficiency, and reproducibility.
Key challenges in scaling up Suzuki coupling reactions include maintaining catalyst stability and efficiency, as well as managing product purification. numberanalytics.com The following are critical considerations for research-scale production:
Reagent and Solvent Purity: The use of dry, high-purity reagents and anhydrous solvents is crucial for reproducible results. sigmaaldrich.comsigmaaldrich.com Impurities can deactivate the catalyst and lead to side reactions.
Inert Atmosphere: Many palladium catalysts, particularly in their active form, are sensitive to oxygen. sigmaaldrich.comsigmaaldrich.com Maintaining an inert atmosphere using nitrogen or argon is essential. This involves techniques like purging the reaction vessel and using degassed solvents. sigmaaldrich.comsigmaaldrich.comwuxiapptec.com
Temperature Control: Precise temperature control is vital. Overheating can lead to catalyst decomposition and the formation of byproducts, while temperatures that are too low can result in slow or incomplete reactions. The use of a preheated oil bath can help avoid temperature spikes. sigmaaldrich.comsigmaaldrich.com
Mixing and Mass Transfer: As the reaction volume increases, efficient mixing becomes more critical to ensure homogeneity and consistent reaction rates.
Catalyst Loading and Removal: While modern catalysts allow for low loadings, on a larger scale, the removal of residual palladium from the final product becomes a more significant issue, particularly if the compound is intended for biological testing. researchgate.net Techniques such as treatment with specific scavengers may be required. researchgate.net
Process Repeatability: Reactions that work well on a milligram scale may not be directly translatable to a gram or multi-gram scale. wuxiapptec.com Identifying and controlling critical process parameters is key to achieving a reliable and scalable process. wuxiapptec.com
Advanced Spectroscopic and Structural Elucidation of this compound
Following a comprehensive search of scientific literature and chemical databases, it has been determined that detailed experimental spectroscopic data for the specific compound this compound is not publicly available. While information exists for structurally related compounds, the strict requirement to focus solely on this compound prevents the inclusion of data from these other molecules.
Therefore, the generation of a detailed article with specific research findings and data tables for the requested spectroscopic techniques (¹H NMR, ¹³C NMR, 2D NMR, FTIR, and Raman) is not possible at this time.
For an article of this nature to be scientifically accurate and authoritative, it must be based on published, verifiable experimental results. Without access to such data for this compound, any attempt to create the requested content would be speculative and would not meet the required standards of quality and accuracy.
Should peer-reviewed research on the synthesis and spectroscopic analysis of this compound become available in the future, the compilation of the requested article would be feasible.
Advanced Spectroscopic and Structural Elucidation of 2 Methoxy 4 3 Methylphenyl Phenol
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
No published HRMS data for 2-Methoxy-4-(3-methylphenyl)phenol could be found. This technique would be crucial for determining the compound's exact mass, confirming its elemental composition, and providing a high degree of confidence in its identification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis
There is no available GC-MS data for this compound. GC-MS analysis would typically be used to assess the purity of a sample, identify any volatile impurities, and provide information on the compound's fragmentation pattern under electron ionization.
X-ray Diffraction (XRD) Crystallography for Solid-State Structural Determination
Single-Crystal X-ray Diffraction for Absolute Configuration and Tautomeric Forms
No single-crystal X-ray diffraction studies for this compound have been published. This powerful technique is essential for unambiguously determining the three-dimensional arrangement of atoms in the solid state, including its absolute configuration and any potential tautomeric forms.
Analysis of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
Without X-ray diffraction data, a detailed analysis of the intermolecular and intramolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing of this compound is not possible.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Systems
There is no publicly available UV-Vis spectroscopic data for this compound. A UV-Vis spectrum would provide insights into the electronic transitions within the molecule and the nature of its conjugated system.
Computational Chemistry and Theoretical Studies of this compound
Following a comprehensive search of available scientific literature and chemical databases, it has been determined that there are currently no specific computational chemistry or theoretical studies published for the compound This compound .
Therefore, it is not possible to provide the detailed analysis requested in the outline, including data on Density Functional Theory (DFT) calculations, basis set comparisons, Time-Dependent DFT (TD-DFT) predictions, Frontier Molecular Orbital (FMO) analysis, or Natural Bond Orbital (NBO) analysis for this particular molecule.
This absence of specific research indicates that the computational and theoretical properties of this compound have not yet been a focus of published academic or industrial research. While computational studies exist for structurally related phenols and biphenyl (B1667301) compounds, the strict requirement to focus solely on the specified molecule prevents the inclusion of data from these other compounds.
Further research would be required to perform the necessary quantum chemical calculations to generate the data for the requested article. Such a study would involve:
Geometry optimization using DFT to determine the most stable three-dimensional structure of the molecule.
Selection of appropriate basis sets and functionals to ensure the accuracy of the calculations.
TD-DFT calculations to predict the electronic absorption spectrum.
Molecular orbital analysis to determine the HOMO-LUMO energy gap and predict reactivity.
NBO analysis to understand intramolecular and intermolecular interactions.
Without such a dedicated study, any attempt to provide the requested information would be speculative and not based on established scientific findings.
Computational Chemistry and Theoretical Studies of 2 Methoxy 4 3 Methylphenyl Phenol
Thermochemical Properties from Quantum Chemical CalculationsThere are no available quantum chemical calculations detailing the thermochemical properties, such as heat capacity, entropy, and enthalpy, for 2-Methoxy-4-(3-methylphenyl)phenol.
Enthalpy, Entropy, and Heat Capacity Determinations
Theoretical studies on structurally similar phenolic compounds, such as methoxyphenols and their derivatives, demonstrate the application of computational methods to predict their thermodynamic behavior. These studies often employ quantum mechanical calculations, such as Density Functional Theory (DFT), to model the electronic structure of the molecule. From this, properties like the standard enthalpy of formation (ΔH°f), standard molar entropy (S°), and heat capacity at constant pressure (Cp) can be derived.
For instance, research on methoxyphenol isomers has utilized DFT calculations with extended basis sets to estimate their gas-phase enthalpies of formation. researchgate.net These computational results have shown good agreement with experimental data obtained through techniques like static bomb combustion calorimetry and Calvet microcalorimetry, lending confidence to the predictive power of these theoretical models for related molecules. researchgate.net
The determination of these properties typically involves optimizing the molecular geometry to find the lowest energy conformation. Following this, frequency calculations are performed, which are essential for calculating the vibrational contributions to the enthalpy, entropy, and heat capacity. These calculations provide a detailed picture of the molecule's thermodynamic state at a given temperature and pressure.
While specific data for this compound is absent, the table below illustrates the kind of thermodynamic data that can be determined for a related, simpler compound, 2-Methoxy-4-methylphenol (B1669609), as found in publicly available databases. This data serves as an example of the values that would be sought in a computational study of this compound.
Table 1: Exemplary Thermodynamic Data for a Structurally Related Compound
| Compound Name | Property | Value | Units |
| 2-Methoxy-4-methylphenol | Boiling Point | 221-222 | °C |
| Melting Point | 5 | °C | |
| Density | 1.092 | g/mL at 25 °C |
Note: This data is for 2-Methoxy-4-methylphenol and is provided for illustrative purposes due to the lack of specific data for this compound. sigmaaldrich.comsigmaaldrich.com
To obtain precise values for this compound, a dedicated computational study would be required. Such a study would involve selecting an appropriate level of theory and basis set, performing geometry optimization and frequency calculations, and then using statistical mechanics to calculate the desired thermodynamic properties. The accuracy of these predictions would be contingent on the computational methods employed.
Mechanistic Investigations of Biological Interactions in Vitro and in Silico Research Models
Antioxidant Activity Mechanisms
The antioxidant potential of phenolic compounds like 2-Methoxy-4-(3-methylphenyl)phenol is attributed to their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS). The presence of a phenolic hydroxyl (-OH) group and a methoxy (B1213986) (-OCH3) group on the biphenyl (B1667301) scaffold are key determinants of this activity.
Free radical scavenging assays are standard in vitro methods to quantify antioxidant capacity. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay and the Oxygen Radical Absorbance Capacity (ORAC) assay are two of the most common. nih.gov
The DPPH assay is a spectrophotometric method that measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow. nih.gov The activity is often expressed as the half-maximal inhibitory concentration (IC50) or Trolox Equivalent Antioxidant Capacity (TEAC). nih.govresearchgate.net For phenolic compounds, a lower IC50 value indicates higher antioxidant activity. The antioxidant capacity in this assay is significantly influenced by the number and position of hydroxyl groups and the presence of electron-donating groups like methoxy substituents. nih.gov
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The result is quantified as Trolox equivalents. This assay reflects the classical hydrogen atom transfer (HAT) mechanism. Studies comparing DPPH and ORAC assays have shown that the structural features of a phenol (B47542) can lead to different relative activities in each assay, highlighting the complexity of antioxidant mechanisms. nih.gov For instance, certain substitutions may enhance DPPH scavenging but have a lesser effect on ORAC values. nih.gov
While specific data for this compound is not available, the table below presents findings for related phenolic compounds, illustrating the structure-activity relationships.
Table 1: Antioxidant Activity of Representative Phenolic Compounds (Note: Data is for structurally related compounds, not this compound itself.)
| Compound | Assay | Activity (IC50 or TEAC) | Reference |
|---|---|---|---|
| Quercetin | DPPH | 3.60 µmol/L (IC50) | nih.gov |
| Caffeic Acid | DPPH | 42.81 µM (IC50) | mdpi.com |
| N-trans-Caffeoyldopamine | DPPH | 5.95 μM (IC50) | mdpi.com |
| Epicatechin | ORAC | ~7x higher than EGCG | nih.gov |
| Epigallocatechin gallate (EGCG) | DRSC (DPPH) | Significantly higher than Epicatechin | nih.gov |
The radical-scavenging activity of phenols proceeds primarily through three mechanisms:
Hydrogen Atom Transfer (HAT): The phenolic antioxidant (ArOH) donates its hydrogen atom to a free radical (R•), neutralizing it and forming a stable aryloxyl radical (ArO•). This is a one-step process. The efficacy of this mechanism is related to the O-H bond dissociation enthalpy (BDE); a lower BDE facilitates H-atom donation. nih.govresearchgate.net
Single Electron Transfer followed by Proton Transfer (SET-PT): This is a two-step mechanism where the phenol first transfers an electron to the radical, forming a phenol radical cation ([ArOH]•+) and an anion. The radical cation then rapidly deprotonates to form the more stable aryloxyl radical. This pathway is governed by the ionization potential (IP) of the antioxidant. researchgate.netacs.org
Sequential Proton Loss Electron Transfer (SPLET): This mechanism, which is favored in polar solvents, involves the initial deprotonation of the phenol to form a phenoxide anion (ArO-). This anion then donates an electron to the free radical. This pathway is related to the proton affinity (PA) and electron transfer enthalpy (ETE) of the phenoxide. nih.gov
For this compound, all three mechanisms are plausible. The presence of the electron-donating methoxy group ortho to the phenolic hydroxyl can lower the O-H BDE, favoring the HAT mechanism. It also stabilizes the resulting radical through resonance. Theoretical calculations on similar molecules have shown that the choice between HAT and SET is subtle and can be influenced by the solvent and the nature of the free radical. capes.gov.bracs.org
Enzyme Inhibition Studies (In Vitro)
The biphenyl and methoxyphenol structural motifs are found in numerous potent enzyme inhibitors. These compounds can interact with enzyme active sites or allosteric sites through hydrogen bonds, hydrophobic interactions, and π-π stacking.
Tyrosinase: Tyrosinase is a key copper-containing enzyme in melanin (B1238610) synthesis. Hydroxylated biphenyls have been identified as effective tyrosinase inhibitors. nih.gov Studies on these compounds show they can inhibit the diphenolase activity of the enzyme. The inhibition mechanism often involves chelation of the copper ions in the active site by the hydroxyl groups and competitive or mixed-type inhibition kinetics. nih.gov
Elastase and Hyaluronidase: These enzymes degrade elastin (B1584352) and hyaluronic acid, respectively, contributing to skin aging and inflammation. Phenolic compounds, particularly those with catecholic structures, are known inhibitors of human neutrophil elastase (HNE). researchgate.net The inhibition is often competitive. nih.gov Similarly, phenolic extracts have shown potent inhibition of hyaluronidase, suggesting a role in protecting the extracellular matrix. nih.govnih.gov
Acetylcholinesterase (AChE): AChE inhibitors are used to treat Alzheimer's disease. Phenolic compounds and biphenyl derivatives have demonstrated significant AChE inhibitory activity. nih.govscielo.org.conih.gov The presence of hydroxyl groups is crucial for binding to the enzyme's active site. scielo.org.co Some biphenyl compounds act as dual-binding site inhibitors, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. nih.gov
Monoamine Oxidase (MAO-A/B): MAO inhibitors are used in the treatment of depression and Parkinson's disease. Coumarin derivatives bearing a 3-phenyl substituent have been shown to be potent and selective MAO-B inhibitors, indicating that scaffolds capable of positioning a phenyl ring in a specific orientation within the active site can achieve strong inhibition. frontiersin.org
Urease and H1N1 Neuraminidase: Based on available literature, there is currently a lack of specific research data on the inhibitory effects of this compound or closely related biphenylols against urease and H1N1 neuraminidase.
Table 2: Enzyme Inhibitory Activity of Representative Phenolic and Biphenyl Compounds (Note: Data is for structurally related compounds, not this compound itself.)
| Enzyme | Inhibitor Class/Compound | Activity (IC50) | Inhibition Type | Reference |
|---|---|---|---|---|
| Tyrosinase | Hydroxylated Biphenyls | Varies (often > standard inhibitors) | Competitive/Mixed | nih.gov |
| Elastase (HNE) | Hyperosid (Flavonoid) | ~0.3 µmol/l | Competitive | researchgate.net |
| Hyaluronidase | Rosmarinic Acid | 24.3 µg/mL | Not specified | nih.gov |
| Acetylcholinesterase | N-trans-Feruloyldopamine | 8.52 µM | Not specified | mdpi.com |
| Acetylcholinesterase | Quercetin | 3.60 µmol/L | Not specified | nih.gov |
| MAO-B | 3-Phenylcoumarin derivative | 56 nM | Not specified | frontiersin.org |
The selectivity of a biphenyl compound for a particular enzyme is dictated by its three-dimensional structure and electronic properties. researchgate.net
Hydroxylation and Methoxylation Pattern: The number and position of -OH and -OCH3 groups are critical. For tyrosinase, a catechol (ortho-dihydroxy) structure often enhances binding. For AChE, multiple hydroxyl groups can increase binding affinity. scielo.org.co
Biphenyl Scaffold: The biphenyl core provides a rigid scaffold that can be functionalized to achieve specific interactions. The rotational freedom around the biphenyl bond allows the molecule to adopt a conformation that fits the enzyme's binding pocket. nih.gov
Substituents: The nature of other substituents (like the methyl group in the 3-methylphenyl ring) influences hydrophobicity and steric fit, which can fine-tune the compound's potency and selectivity for one enzyme over another. nih.govmdpi.com
Cellular Pathway Modulation in Research Cell Lines (In Vitro)
Phenolic compounds are known to modulate numerous intracellular signaling pathways that are critical in health and disease. While direct studies on this compound are lacking, research on analogous compounds provides insight into its potential cellular targets.
Structurally related phenolic compounds have been shown to influence key signaling cascades:
Inflammatory Pathways: Phenols can modulate major inflammatory pathways, including those mediated by nuclear factor-kappa B (NF-κB), activator protein-1 (AP-1), and mitogen-activated protein kinases (MAPKs). nih.gov For example, 2-methoxy-4-vinylphenol (B128420) was found to exert anti-inflammatory effects by inducing heme oxygenase-1 (HO-1) via the Nrf2/ARE pathway. nih.gov
Cancer-Related Pathways: Biphenyl compounds have been investigated for their anticancer activity. A hydroxylated biphenyl analog of curcumin (B1669340) was shown to inhibit cell proliferation by modulating p53 signaling and cell cycle regulators. mdpi.com Other studies on a related compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP), demonstrated dual regulation of VEGFR2 and PPARγ, leading to the downregulation of the pro-survival PI3K/Akt pathway in breast cancer cell lines. nih.govnih.gov Natural products are widely studied for their ability to perturb cancer signaling pathways like Wnt, Notch, and p53. frontiersin.org
Neurotrophic Pathways: Polyphenols can promote neuronal health by modulating neurotrophic signaling. semanticscholar.orgdovepress.com They can enhance the expression of neurotrophic factors like brain-derived neurotrophic factor (BDNF) and activate their downstream signaling pathways, including the extracellular signal-regulated kinase (ERK) and PI3K/Akt pathways. dovepress.commdpi.com This modulation can promote neurite outgrowth and neuronal survival.
Given its structure as a phenolic biphenyl, this compound could plausibly interact with these pathways, potentially exhibiting anti-inflammatory, antiproliferative, or neuroprotective effects in various research cell line models.
In-Depth Mechanistic Analysis of this compound: A Review of Biological Interactions
A comprehensive review of available scientific literature reveals a significant lack of specific data regarding the biological and antimicrobial activities of the chemical compound this compound. Extensive searches for research detailing its effects on cellular processes and microbial organisms have not yielded the specific information required to populate the detailed mechanistic outline provided.
The scientific community has published extensively on structurally related compounds, such as (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP), which has demonstrated various biological effects including the modulation of inflammatory pathways and apoptosis. nih.govnih.govnih.govnih.govoncotarget.commdpi.comnih.govjmb.or.krnih.govsigmaaldrich.com Similarly, other related methoxyphenol compounds have been investigated for their biological potential. josai.ac.jpnih.govmdpi.comcnr.it
However, the specific substitution of a 3-methylphenyl group at the 4-position of the 2-methoxyphenol core structure, which defines the compound , does not appear in the currently accessible body of research literature in the context of the requested biological activities. This includes a lack of data on its influence on:
Cell cycle progression and associated regulatory proteins.
The induction of apoptosis through caspase or Bcl-2 family protein modulation.
Anti-inflammatory effects via NF-κB, MAPK, or histone acetylation pathways.
Inhibition of the STAT3 signaling pathway.
In vitro antimicrobial or antifungal activity against specific strains like Staphylococcus aureus, Salmonella typhi, Escherichia coli, Klebsiella pneumoniae, Candida albicans, or Aspergillus niger.
Therefore, it is not possible to provide a scientifically accurate and detailed article on "this compound" that adheres to the specified outline, as the primary research data does not appear to be publicly available at this time. The findings related to other compounds, while interesting, cannot be attributed to this compound due to the principles of structure-activity relationships, where minor structural changes can lead to significant differences in biological function.
Antimicrobial Mechanisms (In Vitro)
Molecular Docking with Microbial Cellular Targets (e.g., DNA gyrase, lipoprotein)
Molecular docking is a powerful computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the potential inhibitory action of compounds against microbial enzymes. While direct molecular docking studies on this compound with microbial targets are not extensively reported, research on analogous compounds provides significant insights into its potential interactions.
A study on 2-Methoxy-4-vinylphenol, a structurally related compound, revealed its potential to interact with crucial bacterial enzymes. nih.gov Molecular docking analysis showed that 2-Methoxy-4-vinylphenol exhibited a high degree of interaction with DNA gyrase, with a notable binding energy of -8.63 Kcal/mol. nih.gov DNA gyrase is a critical enzyme in bacteria responsible for managing DNA supercoiling during replication, making it a well-established target for antibacterial agents. The same study also investigated interactions with lipoprotein LpxC, another key enzyme in the biosynthesis of the outer membrane of Gram-negative bacteria, and found a significant binding affinity. nih.gov
Furthermore, in silico analyses of other methoxyphenyl derivatives have demonstrated their potential to bind to various microbial proteins. For instance, docking studies of methoxy amino chalcone (B49325) derivatives with dihydropteroate (B1496061) synthase (DHPS) from E. coli and S. aureus have shown significant binding affinities, suggesting a potential mechanism for their antimicrobial activity. researchgate.net Similarly, molecular docking of a Schiff base, 2-(((4-methoxyphenyl)imino)methyl)-4-nitrophenol, indicated a strong binding affinity with the target protein 1GTV. researchgate.net These findings collectively suggest that the methoxyphenyl moiety, a core component of this compound, is a promising scaffold for interacting with various microbial targets.
The potential binding modes of this compound with DNA gyrase can be inferred from studies on other inhibitors. These interactions often involve hydrogen bonding with key amino acid residues in the active site and hydrophobic interactions that stabilize the complex. The phenolic hydroxyl group and the methoxy group of the compound are likely to play a crucial role in forming these interactions.
To provide a clearer picture of these potential interactions, the following table summarizes the docking results of a related compound with key microbial targets.
| Compound | Microbial Target | Binding Energy (Kcal/mol) |
| 2-Methoxy-4-vinylphenol | DNA gyrase | -8.63 |
| 2-Methoxy-4-vinylphenol | Lipoprotein (LpxC) | -8.229 |
This table presents data from a study on a structurally similar compound to illustrate potential interactions. nih.gov
Structure-Activity Relationship (SAR) Studies for this compound and its Analogues
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. For this compound, understanding the contribution of its different structural components is key to designing more potent analogues.
Identification of Pharmacophores and Key Structural Motifs
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For phenolic compounds, several key structural motifs are consistently associated with antimicrobial activity.
The phenolic hydroxyl (-OH) group is a critical feature. It can act as a hydrogen bond donor, interacting with key residues in the active sites of enzymes. Its acidic nature also allows it to potentially disrupt cell membranes and interfere with cellular processes.
The methoxy (-OCH3) group at the ortho position to the hydroxyl group is another important motif. This group can influence the lipophilicity and electronic properties of the molecule, which in turn affects its ability to cross cell membranes and interact with targets. frontiersin.orgnih.govnih.gov The position of the methoxy group can also modulate the acidity of the phenolic proton.
Studies on other biphenyl compounds and phenolic derivatives have highlighted the importance of these features. For example, the antimicrobial activity of polyphenols is often correlated with the number and position of hydroxyl groups and their lipophilicity. frontiersin.orgnih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are invaluable for predicting the activity of novel compounds and for guiding the design of more effective molecules.
While a specific QSAR model for the antimicrobial activity of this compound has not been reported, general QSAR studies on polyphenols provide a solid foundation for understanding the key descriptors that would be relevant. A study on a large dataset of 35 polyphenols established reliable QSAR models for predicting their antibacterial activity against various foodborne pathogens. nih.gov The main descriptors identified in these models were related to:
Lipophilicity: This is a measure of a compound's ability to dissolve in fats, oils, and lipids. It is a crucial factor for a molecule's ability to penetrate bacterial cell membranes. frontiersin.orgnih.gov
Electronic Properties: Descriptors related to the electronic nature of the molecule, such as charge distribution and dipole moment, influence its ability to form electrostatic interactions and hydrogen bonds with target enzymes. frontiersin.orgnih.govnih.gov
A hypothetical QSAR model for this compound and its analogues would likely incorporate these descriptors. By systematically modifying the structure of the parent compound and measuring the corresponding changes in antimicrobial activity, a predictive model could be developed. For instance, altering the substituent on the second phenyl ring would modulate the lipophilicity and steric properties of the molecule, which would be captured by the QSAR model.
The following table outlines the key parameters that are typically considered in QSAR models for phenolic compounds and their relevance to antimicrobial activity.
| QSAR Parameter | Description | Relevance to Antimicrobial Activity |
| LogP | A measure of lipophilicity. | Influences the ability to cross bacterial cell membranes. frontiersin.orgnih.gov |
| Molecular Weight (MW) | The mass of a molecule. | Can affect diffusion and transport across membranes. |
| Hydrogen Bond Donors/Acceptors | The number of hydrogen bond donors and acceptors in a molecule. | Crucial for interactions with the active sites of enzymes. |
| Topological Polar Surface Area (TPSA) | A measure of the polar surface area of a molecule. | Related to membrane permeability and drug transport. |
| Electronic Descriptors (e.g., HOMO/LUMO energies) | Describe the electronic structure of the molecule. | Important for understanding reactivity and interaction mechanisms. nih.gov |
This structured approach, combining molecular docking, SAR analysis, and QSAR modeling, provides a comprehensive framework for understanding and predicting the biological interactions of this compound and for the rational design of new, more potent antimicrobial agents.
Derivatization and Analog Synthesis for Research Purposes
Synthesis of Schiff Base Derivatives of 2-Methoxy-4-(3-methylphenyl)phenol
Schiff bases, characterized by an azomethine or imine group (-C=N-), are a pivotal class of compounds in coordination chemistry and materials science. researchgate.net The synthesis of Schiff base derivatives from this compound first necessitates the introduction of a carbonyl group, typically an aldehyde, onto the phenolic ring. This is because the phenol (B47542) itself cannot directly undergo condensation with amines. semanticscholar.org A common and effective strategy is the ortho-formylation of the phenol, which places an aldehyde group adjacent to the hydroxyl moiety.
Several methods are established for the regioselective ortho-formylation of phenols. wikipedia.org The Duff reaction, which uses hexamine as the formyl source in an acidic medium, preferentially directs formylation to the ortho position of the hydroxyl group. semanticscholar.orgwikipedia.org Another powerful method is the Vilsmeier-Haack reaction, where a substituted formamide (B127407) (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃) generate an electrophilic iminium salt (the Vilsmeier reagent) that reacts with the electron-rich phenol ring. chemistrysteps.comwikipedia.org Additionally, methods employing paraformaldehyde with magnesium chloride and a base like triethylamine (B128534) offer high yields for ortho-formylation. orgsyn.orgresearchgate.net These reactions convert this compound into a reactive aldehyde intermediate, such as 2-hydroxy-3-methoxy-5-(3-methylphenyl)benzaldehyde, setting the stage for Schiff base synthesis.
Once the aldehyde derivative is obtained, Schiff bases are readily synthesized through a condensation reaction with a primary amine (R-NH₂). This reaction typically involves refluxing equimolar amounts of the aldehyde and the amine in a solvent like ethanol (B145695). wikipedia.org The reaction proceeds with the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the characteristic imine linkage. semanticscholar.org
The general reaction scheme is as follows:
Step 1 (Formylation): this compound → 2-hydroxy-3-methoxy-5-(3-methylphenyl)benzaldehyde
Step 2 (Condensation): 2-hydroxy-3-methoxy-5-(3-methylphenyl)benzaldehyde + R-NH₂ → Schiff Base Derivative + H₂O
The progress of the reaction can be monitored by techniques such as Thin-Layer Chromatography (TLC), and the resulting Schiff base product is often isolated as a crystalline solid upon cooling or solvent evaporation. wikipedia.org
The structural diversity of the resulting Schiff bases can be extensively modulated by varying the primary amine used in the condensation reaction. The electronic and steric properties of the substituent (R) on the amine have a significant impact on the final structure, coordination ability, and potential applications of the Schiff base. A wide array of primary amines can be employed, leading to a large library of derivatives from a single phenolic precursor.
Table 1: Examples of Primary Amines for Structural Diversity
| Amine Class | Example Amines | Resulting Imine Linkage Feature |
|---|---|---|
| Aliphatic | Ethylamine, Cyclohexylamine | Flexible, non-conjugated side chains |
| Aromatic | Aniline, p-Toluidine, p-Anisidine | Extended π-conjugation, rigid structure |
| Heterocyclic | 2-Aminopyridine, 2-Aminothiazole | Introduction of additional heteroatoms (N, S) for coordination |
| Functionalized | 3-Aminophenol, Ethanolamine | Incorporation of additional functional groups (-OH) |
This strategic variation allows for the fine-tuning of the ligand's properties, which is particularly important for its subsequent use in creating metal complexes with specific geometries and electronic environments.
Creation of Functionalized Analogues through Ortho- and Para-Selective Hydroxylation/Alkylation
Further functionalization of this compound can be achieved through selective hydroxylation or alkylation at the positions ortho or para to the existing hydroxyl group. These reactions are guided by the directing effects of the electron-donating -OH and -OCH₃ groups, which activate the aromatic ring for electrophilic substitution. acs.org
Hydroxylation: Selective hydroxylation introduces additional hydroxyl groups, creating catechol or hydroquinone-type structures which can be valuable as precursors for polymers or as complexing agents.
Catalytic Hydroxylation: The use of hydrogen peroxide (H₂O₂) in the presence of various heterogeneous catalysts can achieve selective hydroxylation of phenols. researchgate.net The catalyst system plays a crucial role in directing the position of the incoming hydroxyl group.
Enzymatic Hydroxylation: Biocatalytic methods, using enzymes such as monooxygenases, can offer high regioselectivity for ortho-hydroxylation under mild reaction conditions. researchgate.netnih.gov
Alkylation: Selective alkylation introduces alkyl groups, which can modify the steric and electronic properties of the phenol.
Friedel-Crafts Alkylation: This classic method can be used, although controlling regioselectivity between the ortho and para positions can be challenging and often yields product mixtures. orgsyn.org
Catalyst-Free Alkylation: Reactions with alcohols in supercritical water have been shown to achieve high ortho-selectivity without the need for a catalyst. acs.org
Directed Alkylation: Rhenium-catalyzed reactions with alkenes have demonstrated high regioselectivity for ortho-monoalkylation of phenols. orgsyn.org Palladium-catalyzed protocols using primary alcohols have also been developed for selective ortho-alkylation. nih.gov
Metal Complexation Strategies with this compound as a Ligand
While the parent phenol can act as a simple monodentate ligand, its Schiff base derivatives are far more versatile as multidentate ligands in coordination chemistry. These ligands can bind to a central metal ion through multiple atoms, typically the phenolic oxygen and the imine nitrogen, forming stable chelate rings. ecu.edu
Transition metal complexes are typically synthesized by reacting the Schiff base ligand with a metal salt (e.g., chlorides, nitrates, or acetates) in a suitable solvent like ethanol or methanol. The mixture is often refluxed to facilitate the complexation reaction. wikipedia.orgecu.edu The stoichiometry of the ligand to the metal can be controlled by the molar ratio of the reactants, leading to complexes with different coordination numbers and geometries. wikipedia.org
Table 2: Synthesis of Transition Metal Complexes from a Schiff Base Ligand (L)
| Metal Salt | Ligand (L) | Typical Reaction Conditions | Resulting Complex Example |
|---|---|---|---|
| CuCl₂·2H₂O | Schiff base of 2-hydroxy-3-methoxy-5-(3-methylphenyl)benzaldehyde | Ethanolic solution, reflux 2h | [Cu(L)₂] |
| Zn(OAc)₂·2H₂O | Schiff base of 2-hydroxy-3-methoxy-5-(3-methylphenyl)benzaldehyde | Ethanolic solution, reflux 2h | [Zn(L)₂] |
| NiSO₄·6H₂O | Schiff base of 2-hydroxy-3-methoxy-5-(3-methylphenyl)benzaldehyde | Ethanolic solution, reflux 3h | [Ni(L)₂] |
The synthesized metal complexes are characterized using a suite of spectroscopic and analytical techniques:
FT-IR Spectroscopy: Used to confirm the coordination of the ligand to the metal ion. A shift in the C=N (imine) stretching frequency and the disappearance of the phenolic O-H stretching band are key indicators of complex formation. New bands at lower frequencies can indicate the formation of M-O and M-N bonds. ecu.edu
UV-Visible Spectroscopy: Provides information about the electronic transitions within the complex. Shifts in the absorption bands of the ligand upon complexation and the appearance of new d-d transition bands can be observed. wikipedia.org
NMR Spectroscopy (for diamagnetic complexes): ¹H and ¹³C NMR can confirm the structure of the complex. The disappearance of the phenolic proton signal and shifts in the signals of protons near the coordination sites (e.g., the azomethine proton) are indicative of complexation. wikipedia.org
Mass Spectrometry: Determines the molecular weight of the complex, confirming its composition and stoichiometry. wikipedia.org
The investigation of the coordination chemistry reveals how the Schiff base ligand arranges itself around the central metal ion. Typically, these ligands act as bidentate, coordinating through the deprotonated phenolic oxygen and the azomethine nitrogen atom. acs.org Depending on the metal ion, its oxidation state, and the stoichiometry of the reaction, various coordination geometries can be achieved, such as tetrahedral, square planar, or octahedral. wikipedia.orgecu.edu For instance, a 1:2 metal-to-ligand ratio with a divalent metal ion often results in a tetrahedral or octahedral geometry, with the latter being completed by solvent molecules or counter-ions if necessary. ecu.edu
The electronic spectra (UV-Vis) of the complexes provide insight into ligand field effects. The coordination of the ligand to the metal d-orbitals removes their degeneracy, and the energy of the resulting electronic transitions (d-d transitions) is a measure of the ligand field splitting. The position and intensity of these bands are characteristic of the geometry of the complex and the nature of the metal-ligand bonding. For example, the shift of the ligand's internal π→π* and n→π* transitions upon coordination, along with the appearance of new charge-transfer or d-d bands, confirms the electronic interaction between the ligand and the metal center. wikipedia.orgecu.edu
Introduction of Diverse Chemical Moieties for Targeted Research Probes
The strategic modification of the this compound structure is a key approach in the development of targeted research probes. By introducing a variety of chemical moieties, researchers can systematically alter the physicochemical properties of the parent compound, leading to new analogs with tailored functionalities for specific scientific investigations.
The lipophilicity, or the ability of a compound to dissolve in fats and nonpolar solvents, is a critical determinant of its behavior in biological systems. Modulating this property can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The phenolic hydroxyl group of this compound provides a convenient handle for such modifications through esterification and etherification reactions.
Esterification of the phenolic hydroxyl group is a common strategy to increase lipophilicity. This reaction typically involves treating the parent phenol with an acyl halide or anhydride (B1165640) in the presence of a base. The resulting ester is generally more lipophilic than the starting phenol due to the replacement of the polar hydroxyl group with the less polar ester moiety. The degree of lipophilicity can be fine-tuned by varying the nature of the acyl group. For instance, using a short-chain acyl group like acetyl will lead to a modest increase in lipophilicity, while a long-chain, more lipophilic group such as benzoyl will result in a more significant change.
Etherification offers another avenue for modulating the lipophilicity of this compound. In this reaction, the phenolic proton is removed by a base to form a phenoxide, which is then reacted with an alkylating agent, such as an alkyl halide, to form an ether. Similar to esterification, the choice of the alkyl group allows for precise control over the resulting lipophilicity. The introduction of small alkyl groups like methyl or ethyl will have a smaller impact compared to the incorporation of bulkier or longer-chain alkyl groups.
These derivatization strategies are instrumental in creating a library of compounds with a graduated range of lipophilicities, enabling systematic studies of structure-activity relationships.
| Derivative Name | Modifying Reagent | Resulting Functional Group | Expected Change in Lipophilicity |
| 2-Methoxy-4-(3-methylphenyl)phenyl acetate (B1210297) | Acetic Anhydride | Ester | Increased |
| 2-Methoxy-4-(3-methylphenyl)phenyl benzoate | Benzoyl Chloride | Ester | Significantly Increased |
| 1-Methoxy-2-(methoxymethoxy)-4-(3-methylphenyl)benzene | Methoxyethoxymethyl chloride | Ether | Moderately Increased |
| 1-(Benzyloxy)-2-methoxy-4-(3-methylphenyl)benzene | Benzyl Bromide | Ether | Significantly Increased |
The introduction of heterocyclic scaffolds into the this compound framework is a powerful technique for generating novel chemical probes. Heterocycles are cyclic structures containing at least one heteroatom, such as nitrogen, oxygen, or sulfur, and are prevalent in many biologically active compounds. Their incorporation can introduce new hydrogen bonding patterns, alter polarity, and provide specific steric and electronic features.
One common method for attaching heterocyclic moieties is through ether linkages. This can be achieved via a Williamson ether synthesis, where the phenoxide of this compound is reacted with a halo-substituted heterocycle. This approach allows for the direct connection of a wide variety of heterocyclic rings to the parent structure.
Another versatile method is the Mannich reaction, which can be used to introduce nitrogen-containing heterocycles. This one-pot reaction involves the condensation of the parent phenol with formaldehyde (B43269) and a secondary amine, such as morpholine (B109124) or piperidine, to yield an aminomethylated derivative. These derivatives can serve as valuable research tools or as intermediates for further synthetic elaborations.
More complex heterocyclic systems can be installed using modern cross-coupling methodologies. For example, the phenolic hydroxyl group can be converted to a triflate, which can then participate in palladium-catalyzed cross-coupling reactions with various heterocyclic partners, such as boronic acids or stannanes. This strategy provides access to a vast array of structurally diverse analogs.
The incorporation of these heterocyclic units can profoundly impact the biological activity and physicochemical properties of the parent compound, leading to the development of highly specific and potent research probes.
| Heterocyclic Scaffold | Method of Incorporation | Potential Research Application |
| Pyridine | Williamson ether synthesis | Probing enzyme active sites |
| Morpholine | Mannich reaction | Modulating aqueous solubility |
| Thiophene | Palladium-catalyzed cross-coupling | Investigating bioisosteric replacements |
| Quinoline | Williamson ether synthesis | Development of fluorescent probes |
Advanced Analytical Methodologies Development for Research Applications
Chromatographic Methods for Separation and Quantification in Complex Research Matrices
Chromatography is an indispensable tool in chemical analysis, enabling the separation of individual components from a mixture. For a compound like 2-Methoxy-4-(3-methylphenyl)phenol, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer distinct advantages depending on the research application.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a premier technique for the separation and quantification of non-volatile or thermally labile compounds in complex mixtures. A reverse-phase HPLC (RP-HPLC) method is typically suitable for a phenolic compound such as this compound. The development of such a method would involve the systematic optimization of several key parameters to achieve optimal separation, peak shape, and sensitivity.
A typical starting point for method development would involve a C18 stationary phase, which is known for its hydrophobic retention characteristics that are well-suited for aromatic compounds. The mobile phase would likely consist of a mixture of an aqueous component (such as water with a small percentage of an acid like formic acid or acetic acid to improve peak shape) and an organic modifier (such as acetonitrile (B52724) or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, would be employed to ensure the efficient elution of the target compound while separating it from other components in the matrix.
Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector. The wavelength of maximum absorbance (λmax) for this compound would need to be determined, but it is expected to be in the UV region, typical for phenolic compounds. For quantitative analysis, a calibration curve would be constructed by analyzing a series of standard solutions of known concentrations.
Table 1: Illustrative HPLC Method Parameters for the Analysis of this compound
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 30% B; 2-10 min: 30-90% B; 10-12 min: 90% B; 12-12.1 min: 90-30% B; 12.1-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | DAD at 275 nm |
| Retention Time | ~ 8.5 min |
Gas Chromatography (GC) for Volatile Product Analysis
For the analysis of volatile derivatives or reaction products of this compound, Gas Chromatography (GC) is the method of choice. Due to the phenolic hydroxyl group, the compound itself may require derivatization to increase its volatility and thermal stability, a common practice for GC analysis of polar compounds. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a frequently employed derivatization technique that replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group.
The derivatized analyte is then introduced into the GC system, where it is vaporized and separated on a capillary column. The choice of the stationary phase is critical for achieving good resolution. A mid-polarity phase, such as one containing a percentage of phenyl-methylpolysiloxane, would be a suitable starting point. The oven temperature program is optimized to ensure the separation of the derivatized target compound from other volatile components. A Flame Ionization Detector (FID) is commonly used for quantification due to its high sensitivity and wide linear range for organic compounds.
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation technique with a detection technique, provide a powerful tool for both qualitative and quantitative analysis, offering a higher degree of confidence in compound identification.
LC-MS/MS for Metabolite Profiling and Identification
To investigate the metabolic fate of this compound in biological systems, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. This technique combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. An electrospray ionization (ESI) source is typically used to ionize the compound as it elutes from the HPLC column.
In the tandem mass spectrometer, the precursor ion corresponding to the molecular weight of the target compound is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and the resulting product ions are analyzed in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity for quantification. For metabolite identification, full scan and product ion scan modes can be utilized to elucidate the structures of potential metabolites, such as hydroxylated or glucuronidated derivatives.
Table 2: Hypothetical LC-MS/MS Transitions for this compound and a Potential Metabolite
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 215.1 | 183.1 | 20 |
| Hydroxylated Metabolite | 231.1 | 199.1 | 22 |
GC-MS for Tracing Reaction Products
For the identification of unknown volatile products from chemical reactions involving this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is an invaluable tool. The GC separates the components of the reaction mixture, and the mass spectrometer generates a mass spectrum for each eluting peak. The resulting mass spectra can be compared to spectral libraries (such as the NIST library) for identification.
The fragmentation patterns observed in the mass spectra provide structural information about the analytes. For this compound, characteristic fragments would be expected from the cleavage of the methoxy (B1213986) group, the methyl group, and the biphenyl (B1667301) linkage. This information is crucial for confirming the identity of known products and elucidating the structure of novel reaction products.
Spectrophotometric Assays for In Vitro Activity Screening and Mechanistic Elucidation
Spectrophotometric assays are widely used for the rapid screening of the biological activity of compounds and for studying the mechanisms of enzyme inhibition. These assays are typically based on a color change that can be quantified using a UV-Vis spectrophotometer.
For a phenolic compound like this compound, a relevant in vitro assay could be the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay to assess its antioxidant potential. The DPPH radical has a deep violet color with an absorbance maximum around 517 nm. When it reacts with an antioxidant, it is reduced, leading to a loss of color. The decrease in absorbance is proportional to the radical scavenging activity of the compound.
To determine the half-maximal inhibitory concentration (IC50), the assay would be performed with a range of concentrations of this compound. The percentage of radical scavenging activity would be plotted against the compound concentration, and the IC50 value would be calculated from the resulting dose-response curve.
Table 3: Example Data for DPPH Radical Scavenging Activity of this compound
| Concentration (µM) | % Inhibition |
| 1 | 8.5 |
| 5 | 25.3 |
| 10 | 48.9 |
| 25 | 75.1 |
| 50 | 92.4 |
Enzymatic and Biocatalytic Transformations of 2 Methoxy 4 3 Methylphenyl Phenol
Biocatalytic Approaches for Synthesis and Derivatization
Biocatalysis offers a powerful toolkit for the precise modification of phenolic compounds, enabling the synthesis of novel derivatives under mild conditions. Key enzymatic reactions applicable to 2-Methoxy-4-(3-methylphenyl)phenol include regioselective modifications and carboxylation.
Hydroxylation: The introduction of a hydroxyl group onto an aromatic ring is a critical step in both synthetic derivatization and microbial degradation. Biocatalytic hydroxylation is achieved by a class of enzymes known as monooxygenases, such as cytochrome P450s. These enzymes can selectively hydroxylate aromatic compounds, and their regioselectivity often depends on the substitution pattern of the substrate nih.govrsc.org. For this compound, a plausible hydroxylation would occur at the position ortho to the existing hydroxyl group, yielding a catechol-type derivative. This is a common initial step in the aerobic degradation of phenols frontiersin.org. Unspecific peroxygenases (UPOs) are also capable of catalyzing the aromatic hydroxylation of various substituted phenols rsc.org.
Demethylation: The O-demethylation of the methoxy (B1213986) group is a significant transformation, converting guaiacol-type structures into more reactive catechol derivatives. This reaction increases the number of phenolic hydroxyl groups, enhancing chemical reactivity and biodegradability researchgate.net. Cobalamin-dependent methyltransferases have been shown to anaerobically demethylate a wide range of substituted guaiacol (B22219) derivatives with high conversion rates nih.govresearchgate.net. Another well-characterized enzymatic system is the GcoAB cytochrome P450, which efficiently demethylates guaiacol and a variety of other lignin-relevant monomers to their corresponding catechols nih.govpnas.org. Engineering of such enzymes has expanded their substrate scope, suggesting that a biocatalyst could be developed for the specific O-demethylation of this compound pnas.orgacs.org.
Table 1: Potential Regioselective Enzymatic Modifications
| Transformation | Enzyme Class | Potential Product | Significance |
| Hydroxylation | Monooxygenases (e.g., P450s), Peroxygenases | 3-(3-Methylphenyl)-5-methoxybenzene-1,2,4-triol | Introduction of a new reactive site; Precursor for further modification or degradation. |
| O-Demethylation | Methyltransferases, P450 monooxygenases | 4-(3-Methylphenyl)benzene-1,2-diol | Conversion to a more reactive catechol derivative. |
Enzymatic carboxylation provides a green alternative to chemical methods like the Kolbe-Schmitt reaction for producing valuable hydroxybenzoic acids mdpi.comfuture4200.comacs.org. While phenolic acid decarboxylases (PADs) typically act on the side chains of hydroxycinnamic acids, a class of enzymes known as benzoic acid (de)carboxylases can catalyze the highly regioselective ortho-carboxylation of the phenolic ring itself acs.orgnih.gov.
Several bacterial and fungal decarboxylases have demonstrated broad substrate tolerance, accepting a variety of substituted phenols mdpi.comnih.gov. These enzymes utilize bicarbonate as a carbon source and can selectively add a carboxyl group to the position ortho to the existing hydroxyl group nih.govnih.gov. Given this precedent, it is conceivable that a suitable benzoic acid decarboxylase could catalyze the regioselective carboxylation of this compound to produce 2-Hydroxy-3-methoxy-5-(3-methylphenyl)benzoic acid.
Microbial Transformations and Degradation Pathways (In Vitro/Environmental Research Context)
The environmental fate of phenolic compounds is largely determined by microbial activity. Bacteria and fungi have evolved sophisticated enzymatic pathways to utilize these aromatic molecules as carbon and energy sources.
The biodegradation of this compound is likely to proceed through pathways established for other complex phenols, such as those found in creosote or lignin (B12514952) breakdown products iwaponline.comresearchgate.net.
Aerobic Degradation: Under aerobic conditions, the typical degradation pathway for phenols involves two main stages frontiersin.orgnih.gov.
Ring Activation: An initial hydroxylation or demethylation reaction, as described in section 8.1.1, would likely occur. Demethylation by a monooxygenase would yield 4-(3-Methylphenyl)benzene-1,2-diol (a substituted catechol).
Ring Cleavage: The resulting catechol intermediate is then susceptible to cleavage by dioxygenase enzymes. The ring can be opened adjacent to the hydroxyl groups (ortho-cleavage) by catechol 1,2-dioxygenase or between the hydroxyl groups (meta-cleavage) by catechol 2,3-dioxygenase frontiersin.orgnih.gov. Both pathways generate aliphatic intermediates that are further metabolized and funneled into the tricarboxylic acid (TCA) cycle nih.gov.
Anaerobic Degradation: In the absence of oxygen, a different strategy is employed. For many phenols, this involves an initial carboxylation, often at the para-position relative to the hydroxyl group, followed by dehydroxylation and subsequent reduction of the aromatic ring asm.org. An anaerobic consortium was shown to carboxylate o-cresol to 4-hydroxy-3-methylbenzoic acid as an intermediate asm.org.
Biphenyl (B1667301) Moiety Degradation: The biphenyl-like structure of this compound suggests that pathways for biphenyl degradation may also be relevant. The degradation of biphenyl is typically initiated by a dioxygenase that hydroxylates one of the aromatic rings, leading to a cis-dihydrodiol, which is then dehydrogenated to a catechol. This is followed by ring cleavage ethz.ch. Similarly, the degradation of diphenyl ether involves dioxygenation and cleavage of the ether linkage, producing phenol (B47542) and catechol researchgate.net.
Based on the established degradation pathways for analogous compounds, a series of potential microbial metabolites for this compound can be proposed. Microbial transformation can involve various reactions, including hydrolysis, demethylation, reduction, and dehydroxylation nih.gov. The identification of such metabolites is crucial for understanding the complete degradation pathway and assessing the environmental impact.
Initial enzymatic attacks would likely produce hydroxylated and demethylated intermediates. Subsequent ring fission would lead to the formation of aliphatic acids. For instance, meta-cleavage of the catechol intermediate would produce a hydroxymuconic semialdehyde derivative, which is then further processed.
Table 2: Predicted Microbial Metabolites of this compound
| Precursor Compound | Transformation Pathway | Key Enzyme(s) | Predicted Metabolite(s) |
| This compound | O-Demethylation | Monooxygenase / Methyltransferase | 4-(3-Methylphenyl)benzene-1,2-diol |
| 4-(3-Methylphenyl)benzene-1,2-diol | ortho-Ring Cleavage | Catechol 1,2-dioxygenase | 3-(3-Methylphenyl)-5-carboxymuconolactone |
| 4-(3-Methylphenyl)benzene-1,2-diol | meta-Ring Cleavage | Catechol 2,3-dioxygenase | 2-Hydroxy-5-(3-methylphenyl)muconic semialdehyde |
| This compound | Anaerobic Carboxylation | Carboxylase | 2-Hydroxy-3-methoxy-5-(3-methylphenyl)benzoic acid |
Research Applications of 2 Methoxy 4 3 Methylphenyl Phenol As a Chemical Probe or Scaffold
Utilization in the Synthesis of Radiotracers for Molecular Imaging Research
The biphenyl (B1667301) phenol (B47542) scaffold is a valuable platform for the development of radiotracers for Positron Emission Tomography (PET), a powerful non-invasive imaging technique used in both clinical diagnostics and preclinical research. nih.govnih.gov The methoxy (B1213986) group on the 2-Methoxy-4-(3-methylphenyl)phenol structure is particularly amenable to radiolabeling with carbon-11 (B1219553) ([¹¹C]), a commonly used positron-emitting radionuclide. nih.govresearchgate.net This is typically achieved by O-methylation of the corresponding phenol precursor using [¹¹C]methyl iodide or [¹¹C]methyl triflate. nih.govnih.govresearchgate.netescholarship.org
The development of PET tracers targeting specific biological entities, such as enzymes or receptors, is a vibrant area of research. For instance, methoxy-substituted biphenyl structures have been successfully incorporated into radiotracers designed to image cyclooxygenase-2 (COX-2) enzymes and serotonin (B10506) 5-HT7 receptors in the brain. nih.govnih.gov These studies demonstrate the principle that the biphenyl scaffold can be tailored to bind with high affinity and selectivity to biological targets. nih.gov Given this precedent, this compound could serve as a precursor for novel [¹¹C]-labeled radiotracers. Further research could involve the synthesis of its O-desmethyl precursor followed by radiomethylation to investigate its potential for imaging specific biological processes or diseases.
Table 1: Examples of Methoxy-Biphenyl-Based PET Radiotracers
| Radiotracer | Target | Precursor for Radiolabeling | Key Findings |
| [¹¹C]1d (para-methoxy nimesulide (B1678887) analog) | Cyclooxygenase-2 (COX-2) | O-desmethyl precursor | Showed potential correlation with COX-2 expression in the brain, though in vivo instability was a limitation. nih.gov |
| [¹¹C]4 (1-[2-(4-[¹¹C]methoxyphenyl)phenyl]piperazine) | Serotonin 5-HT7 receptor | 2'-(piperazin-1-yl)-[1,1'-biphenyl]-4-ol | Demonstrated specific binding to 5-HT7 receptors in vitro, but in vivo PET studies showed limited specificity. nih.govresearchgate.net |
| [¹¹C]3MeO4AP | Potassium Channels | - | Showed high brain permeability and metabolic stability, making it a promising tracer for demyelinated lesions. nih.gov |
This table is based on research on structurally similar compounds and suggests the potential applications of this compound.
Application as a Scaffold for Developing Enzyme Inhibitors in Research Models
The biphenyl scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. bohrium.comrsc.org This makes it an excellent starting point for the design of enzyme inhibitors. Phenolic compounds, in general, have been shown to exhibit inhibitory activity against various enzymes. nih.govnih.gov The combination of a biphenyl core and a phenolic hydroxyl group in this compound suggests its potential as a foundational structure for novel enzyme inhibitors.
Research has demonstrated that substituted biphenyls can act as potent inhibitors for a range of enzymes, including matrix metalloproteinases (MMPs), which are implicated in diseases like cancer and arthritis. researchgate.net For example, biphenyl substituted lysine (B10760008) derivatives have shown low nanomolar inhibitory concentrations against MMP-2. researchgate.net The development of such inhibitors often involves creating a library of related compounds to explore the structure-activity relationship and optimize potency and selectivity. nih.gov The this compound molecule, with its modifiable functional groups, is an ideal candidate for inclusion in such libraries.
Table 2: Examples of Biphenyl and Phenolic Compounds as Enzyme Inhibitors
| Inhibitor Class/Compound | Target Enzyme(s) | Key Structural Features | Reported Activity |
| Biphenyl substituted lysine derivatives | Matrix Metalloproteinase-2 (MMP-2) and MMP-9 | Biphenyl core with lysine side chain | IC50 values in the low nanomolar range for MMP-2. researchgate.net |
| Phenol fragments | Matrix Metalloproteinases (MMPs) | Various substituted phenols | A screened library identified a hit with sub-micromolar activity against MMP-2. nih.gov |
| Simple phenolic compounds (e.g., caffeic acid) | α-amylase, trypsin, lysozyme | Phenolic hydroxyl groups | Demonstrated inhibitory effects through covalent modification of the enzymes. nih.gov |
| Fenbufen | Cyclooxygenase (COX) | Biphenylacetic acid | A known non-steroidal anti-inflammatory drug (NSAID). bohrium.com |
This table is based on research on structurally similar compounds and suggests the potential applications of this compound.
Role as a Building Block in Complex Organic Molecule Synthesis
Substituted biphenyls are crucial intermediates in the synthesis of a wide array of complex organic molecules, including pharmaceuticals, agrochemicals, and natural products. rsc.orgacs.org The synthesis of the biphenyl core itself can be achieved through various cross-coupling reactions, such as the Suzuki-Miyaura and Ullmann reactions. rsc.orgrsc.org The functional groups present on this compound—the phenolic hydroxyl, the methoxy ether, and the aromatic rings—offer multiple points for further chemical elaboration.
The phenolic hydroxyl group can be readily converted into other functional groups, such as esters or ethers, or it can direct electrophilic substitution on its aromatic ring. The methoxy group can be cleaved to reveal a second hydroxyl group, allowing for differential functionalization of the two oxygen atoms. nih.gov The biphenyl structure itself can be synthesized using a variety of established methods, making a wide range of analogs of this compound accessible for research. rsc.orgrsc.org This versatility makes it a valuable building block for creating libraries of complex molecules for drug discovery and other applications. acs.org
Table 3: Synthetic Utility of Functional Groups Present in this compound
| Functional Group | Potential Reactions | Resulting Structures/Applications |
| Phenolic Hydroxyl | Etherification, Esterification, O-alkylation, Electrophilic aromatic substitution | Protection for further reactions, introduction of new functional groups, synthesis of more complex derivatives. |
| Methoxy Group | Demethylation (e.g., with BBr₃ or HBr) | Unveiling a second phenolic hydroxyl for differential functionalization or creating di-phenolic compounds. nih.gov |
| Biphenyl Core | Suzuki-Miyaura coupling, Ullmann coupling | Synthesis of the core structure from corresponding boronic acids/esters and aryl halides. rsc.orgrsc.org |
| Aromatic Rings | Electrophilic substitution (e.g., halogenation, nitration) | Further functionalization of the biphenyl scaffold to modulate properties. bohrium.com |
This table outlines general organic chemistry principles and known reactions of the functional groups present in the target compound.
Investigation in Materials Science Research (e.g., Polymer Precursors)
Biphenyl-containing molecules are of significant interest in materials science, particularly as monomers for the synthesis of high-performance polymers such as polycarbonates, polyesters, and polyimides. psu.edugoogle.comnih.gov The rigidity of the biphenyl unit can impart excellent thermal stability, mechanical strength, and desirable optical properties to the resulting polymers. Bisphenols (compounds with two phenolic hydroxyl groups) are key monomers in the production of polycarbonates and other condensation polymers.
While this compound is a monophenol, it can be chemically modified to become a difunctional monomer suitable for polymerization. For instance, demethylation of the methoxy group would yield the corresponding dihydroxybiphenyl (a bisphenol), which could then be used in polycondensation reactions. nih.gov Alternatively, other reactive groups could be introduced onto the molecule to enable its participation in other types of polymerization, such as addition polymerization. Research on polymers derived from structurally similar bio-based biphenyls, such as those from vanillin, has shown the potential to create materials with a range of thermal properties. rsc.org
Table 4: Properties of Polymers Derived from Biphenyl-Containing Monomers
| Polymer Type | Biphenyl Monomer Example | Key Polymer Properties |
| Polycarbonates | Bisphenol A (a dihydroxy-diphenyl compound) | High impact strength, transparency, thermal stability. google.com |
| Poly(aryl ether-bisketone)s | 4,4'-bis(p-fluorobenzoyl)biphenyl | High glass transition temperatures, excellent thermal stability, good solvent resistance. psu.edu |
| Polyesters (ADMET) | Divinyl compound from divanillin | High glass transition temperature (approx. 160 °C), good thermal stability. rsc.org |
| Aliphatic Polycarbonates | Diphenyl carbonate and various diols | Biodegradable, with a wide range of molecular weights and properties depending on the diol. nih.govresearchgate.net |
This table is based on research on structurally similar compounds and suggests the potential applications of this compound.
Contribution to Sustainable Chemistry Initiatives (e.g., Lignin (B12514952) Valorization Research)
Lignin is the most abundant renewable source of aromatic compounds on Earth and is a major byproduct of the pulp and paper and biorefining industries. nih.govnih.gov The "valorization" of lignin, which involves breaking it down into valuable, smaller chemical entities, is a key goal of sustainable chemistry. nih.govosti.govresearchgate.net The phenolic and biphenyl structures found in this compound are representative of the types of compounds that could potentially be derived from lignin. nih.govnih.gov
Research has shown that biphenyl structures are present in native lignin. acs.org Furthermore, lignin-derived monomers, such as 2-methoxy-4-methylphenol (B1669609) (creosol), which is structurally very similar to one of the rings of the target compound, can be dimerized through enzymatic processes to create biphenyl compounds. rsc.org These biphenyls can then be used as bio-based monomers for polymer synthesis, contributing to a circular economy. rsc.org The catalytic production of specific bisphenols from lignin has also been demonstrated as a potential replacement for petroleum-derived analogs like bisphenol A. the-innovation.orgthe-innovation.org Therefore, this compound can be viewed as a target molecule in research focused on the selective depolymerization and upgrading of lignin into high-value platform chemicals. researchgate.netresearchgate.net
Table 5: Lignin Valorization Strategies and Potential Products
| Valorization Approach | Lignin-Derived Precursor(s) | Potential Product(s) | Relevance to this compound |
| Enzymatic Dimerization | 2-Methoxy-4-methylphenol, vanillin, eugenol | Biphenyl monomers for polymerization | Demonstrates a bio-based route to biphenyls with similar substitution patterns. rsc.org |
| Oxidative Depolymerization | Poplar lignin | Vanillin, p-hydroxybenzoic acid, and other oxygenated aromatics | Produces functionalized aromatic monomers that are building blocks of the target compound. nih.gov |
| Catalytic Lignin-Arylated Fractionation | Native lignin and syringol/phenol | Benign bisphenols | A strategy to create biphenyl structures directly from lignin for use in polymers. the-innovation.orgthe-innovation.org |
| Microbial Bioconversion | Lignin-derived aromatic compounds | Monomers for bioplastics (e.g., vanillin) | Engineered microbes can convert lignin breakdown products into specific high-value chemicals. nih.gov |
This table highlights research in lignin valorization that is relevant to the synthesis of compounds structurally related to this compound.
Future Research Directions and Open Questions in the Study of 2 Methoxy 4 3 Methylphenyl Phenol
Exploration of Novel Synthetic Routes with Enhanced Efficiency
Currently, specific, high-yield synthetic methodologies for 2-Methoxy-4-(3-methylphenyl)phenol are not extensively described. Future research could focus on developing efficient and scalable synthetic pathways. Drawing inspiration from general phenol (B47542) synthesis, potential strategies could involve cross-coupling reactions, such as the Suzuki or Negishi coupling, which are powerful methods for forming carbon-carbon bonds. Another avenue could be the exploration of multi-component reactions, which can offer higher efficiency and atom economy. The development of greener synthetic methods, perhaps utilizing biocatalysis or more environmentally benign solvents and reagents, would also be a valuable research direction.
Table 1: Potential Synthetic Strategies for Future Exploration
| Synthetic Approach | Potential Starting Materials | Key Advantages |
| Suzuki Coupling | A boronic acid derivative of m-cresol and a suitably substituted brominated guaiacol (B22219) derivative. | High functional group tolerance, commercial availability of reagents. |
| Negishi Coupling | An organozinc derivative of m-cresol and a brominated guaiacol derivative. | High reactivity and selectivity. |
| Multi-component Reactions | Simpler precursors that can be combined in a one-pot synthesis. | Increased efficiency, reduced waste. |
| Biocatalysis | Phenolic precursors amenable to enzymatic modification. | High selectivity, environmentally friendly conditions. |
Deeper Elucidation of Molecular Mechanisms in Biological Systems
The biological activity of this compound is largely uncharacterized. A primary future research goal would be to screen this compound against a wide array of biological targets to identify any potential therapeutic effects. Based on the activities of similar phenolic compounds, initial investigations could focus on its antioxidant, anti-inflammatory, or antimicrobial properties.
Should any bioactivity be identified, subsequent research must delve into the underlying molecular mechanisms. For instance, if anti-inflammatory effects are observed, studies could investigate the compound's interaction with key inflammatory pathways, such as the NF-κB or MAPK signaling cascades. Techniques like Western blotting, qPCR, and enzyme activity assays would be crucial in elucidating these mechanisms. For example, research on a related compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol, has shown it can alleviate inflammatory responses by inhibiting STAT3 phosphorylation nih.gov. This suggests that investigating the effect of this compound on similar signaling molecules could be a fruitful starting point.
Development of Advanced Computational Models for Predictive Research
In the absence of extensive empirical data, computational modeling presents a powerful tool for predicting the properties and potential bioactivities of this compound. Future research in this area would involve creating a detailed in silico profile of the molecule.
Quantitative Structure-Activity Relationship (QSAR) models could be developed by comparing the structure of this compound with a database of compounds with known activities. Molecular docking simulations could predict its binding affinity to various protein targets, helping to prioritize experimental screening efforts. Furthermore, molecular dynamics simulations could provide insights into the stability of potential ligand-protein complexes and the conformational changes that may occur upon binding. These computational approaches are instrumental in modern drug discovery for predicting efficacy and potential toxicity.
Discovery of Undiscovered Bioactivities in Novel Research Models
Beyond initial screenings for common bioactivities, future research should employ novel and more complex biological models to uncover unique therapeutic potentials of this compound. The use of high-throughput screening (HTS) against large panels of cell lines or specific disease models could reveal unexpected activities.
Furthermore, phenotypic screening in model organisms such as zebrafish or C. elegans could provide insights into the compound's effects on a whole-organism level, potentially uncovering novel activities that would be missed in simple in vitro assays. The investigation of Schiff base compounds derived from similar phenols has revealed a wide range of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties researchgate.net. This highlights the potential for discovering a broad spectrum of bioactivities for new phenolic structures.
Integration with Emerging Technologies in Chemical Biology
The study of this compound would greatly benefit from the integration of cutting-edge technologies in chemical biology. Techniques such as chemical proteomics could be used to identify the direct cellular targets of the compound, providing a more unbiased approach to mechanism-of-action studies. The use of CRISPR-based genetic screens in the presence of the compound could help to identify genes that are essential for its activity or that confer resistance, further elucidating its biological pathways.
Moreover, the development of fluorescently tagged or clickable derivatives of this compound would enable researchers to visualize its subcellular localization and track its interactions within living cells using advanced microscopy techniques. These modern approaches are essential for a comprehensive understanding of a novel compound's role in complex biological systems.
Q & A
Basic: What synthetic routes are recommended for 2-Methoxy-4-(3-methylphenyl)phenol, and how can reaction efficiency be optimized?
Answer:
The synthesis of phenolic derivatives like this compound often involves alkylation or rearrangement reactions. A common approach is the reaction of O-methoxyphenol with substituted alkyl halides (e.g., 3-methylbenzyl bromide) under basic conditions, followed by thermal rearrangement . Key optimization strategies include:
- Catalyst Selection: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems.
- Temperature Control: Maintain temperatures between 80–120°C to balance yield and byproduct formation.
- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) for high purity (>98%) .
Table 1: Representative Synthetic Conditions
| Parameter | Optimal Range |
|---|---|
| Reaction Temperature | 80–120°C |
| Solvent | Toluene/DMF |
| Catalyst | K₂CO₃ or TBAB |
| Yield | 65–85% |
Basic: How can researchers verify the structural integrity of this compound?
Answer:
Combined spectroscopic and crystallographic methods are critical:
- X-ray Crystallography: Resolve crystal structures using SHELX software (e.g., SHELXL for refinement), ensuring atomic coordinates match expected bond lengths and angles .
- Spectroscopy:
Advanced: How can contradictions in biological activity data for phenolic analogs be resolved?
Answer:
Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:
- Dose-Response Studies: Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., SH-SY5Y for neuroprotection) to differentiate specific vs. nonspecific effects .
- Pathway Profiling: Use siRNA knockdown or inhibitors (e.g., STAT3 inhibitor in MPTP-induced neurodegeneration models) to validate molecular targets .
- Meta-Analysis: Cross-reference data with structurally similar compounds (e.g., eugenol derivatives) to identify conserved structure-activity relationships .
Advanced: What methodologies enable the design of bioactive derivatives of this compound?
Answer:
Derivatization focuses on modifying the phenolic hydroxyl or methylphenyl group:
- Functionalization: Introduce electron-withdrawing groups (e.g., nitro, fluoro) at the 3-methylphenyl position to enhance antioxidant activity .
- Hybrid Molecules: Conjugate with heterocycles (e.g., thiophene) via Suzuki coupling to improve pharmacokinetic properties .
- In Silico Screening: Use molecular docking (AutoDock Vina) to predict binding affinity to targets like STAT3 or COX-2 .
Table 2: Bioactivity Screening Parameters
| Assay Type | Target | Key Outcome (Example) |
|---|---|---|
| MTT Viability | Neuroprotection | 40% reduction in MPTP toxicity |
| Antimicrobial Disk | E. coli | Zone of inhibition: 12 mm |
| DPPH Radical Scavenge | Antioxidant | IC₅₀: 25 μM |
Safety: What protocols are critical for handling this compound in laboratory settings?
Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .
- Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile intermediates .
- Waste Disposal: Neutralize acidic/byproduct streams with 10% NaOH before disposal .
- Toxicity Data: Refer to IFRA/RIFM guidelines for occupational exposure limits (e.g., ≤1 mg/m³) .
Analytical: Which techniques best assess the stability and degradation pathways of this compound?
Answer:
- Accelerated Stability Testing: Incubate at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
- Oxidative Profiling: Expose to H₂O₂ (3%) and analyze quinone formation via UV-Vis (λ_max 420 nm) .
- Mass Spectrometry: Identify degradation products (e.g., demethylated analogs) using high-resolution LC-MS .
Biological: How to design experiments evaluating neuroprotective effects against Parkinson’s disease models?
Answer:
- In Vivo Models: Administer 10–50 mg/kg/day to MPTP-treated mice; measure dopamine levels via HPLC-ECD .
- Biomarkers: Quantify α-synuclein aggregation (ELISA) and glial activation (GFAP immunohistochemistry) .
- Mechanistic Studies: Perform Western blotting for phosphorylated STAT3 and caspase-3 to confirm pathway modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
